molecular formula C17H21NO2 B12627836 1-Butyl-4-methylpyridin-1-ium benzoate CAS No. 920759-11-1

1-Butyl-4-methylpyridin-1-ium benzoate

Cat. No.: B12627836
CAS No.: 920759-11-1
M. Wt: 271.35 g/mol
InChI Key: OAZYRGDWSGNZSY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-methylpyridin-1-ium benzoate is an organic compound with the molecular formula C16H21NO2. It is a pyridinium-based ionic liquid, which means it is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-4-methylpyridin-1-ium benzoate can be synthesized through a quaternization reaction. The process involves the reaction of 4-methylpyridine with butyl bromide to form 1-butyl-4-methylpyridinium bromide. This intermediate is then reacted with sodium benzoate to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-methylpyridin-1-ium benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butyl-4-methylpyridin-1-ium benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-4-methylpyridin-1-ium benzoate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the cell membrane of microorganisms, leading to their death. In electrochemical applications, it facilitates the transfer of ions, enhancing the efficiency of the devices .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-4-methylpyridin-1-ium benzoate is unique due to its specific combination of the pyridinium cation and benzoate anion, which imparts distinct properties such as high thermal stability and low volatility. These characteristics make it suitable for specialized applications in various fields .

Properties

CAS No.

920759-11-1

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1-butyl-4-methylpyridin-1-ium;benzoate

InChI

InChI=1S/C10H16N.C7H6O2/c1-3-4-7-11-8-5-10(2)6-9-11;8-7(9)6-4-2-1-3-5-6/h5-6,8-9H,3-4,7H2,1-2H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

OAZYRGDWSGNZSY-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C.C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.